molecular formula C21H28N4O3 B2983695 N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide CAS No. 877631-33-9

N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide

Cat. No. B2983695
CAS RN: 877631-33-9
M. Wt: 384.48
InChI Key: BORMJYOTFYLTIG-UHFFFAOYSA-N
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Description

N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide, also known as FPPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPPP belongs to the class of piperazine derivatives and has been synthesized using various methods.

Scientific Research Applications

Neuroinflammation Imaging

A study has developed a PET radiotracer specific for CSF1R, a microglia-specific marker, named [11C]CPPC. This tracer can noninvasively image reactive microglia, disease-associated microglia, and their contributions to neuroinflammation in vivo. Its application spans various neuropsychiatric disorders, including Alzheimer's and Parkinson's diseases, providing insights into the immune environment of central nervous system malignancies and monitoring neuroinflammatory effects of immunotherapy (Horti et al., 2019).

Antibacterial and Anticonvulsant Activities

Research on furan compounds, including those related to N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide, has indicated effective antiurease, antioxidant, and antibacterial activities (Sokmen et al., 2014). Moreover, hybrid compounds derived from 1-(4-phenylpiperazin-1-yl)- and morpholin-4-yl-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides have shown promising broad-spectrum anticonvulsant activities (Kamiński et al., 2015).

Neurodegenerative Disorders Treatment

Compounds containing 4-phenylpiperazin-1-yl and furan-2-yl moieties have been investigated as potent and selective inverse agonists of the A2A adenosine receptor. These receptors are targeted for treating neurodegenerative disorders such as Parkinson's and Alzheimer's diseases. The study identified several potent hA2A AR inverse agonists, with one compound demonstrating high binding affinity and inverse agonist potency, suggesting its potential therapeutic role in neurodegenerative disorders (Varano et al., 2020).

properties

IUPAC Name

N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-propyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3/c1-2-10-22-20(26)21(27)23-16-18(19-9-6-15-28-19)25-13-11-24(12-14-25)17-7-4-3-5-8-17/h3-9,15,18H,2,10-14,16H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORMJYOTFYLTIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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